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Compound of Interest

Compound Name: ROR|At inverse agonist 31

Cat. No.: B15139721 Get Quote

This guide provides a comparative analysis of the potency of the novel RORγt inverse agonist,

compound 31, against other well-characterized RORγt inverse agonists. The data presented is

intended to assist researchers, scientists, and drug development professionals in evaluating

the performance of these compounds for potential therapeutic applications in autoimmune and

inflammatory diseases.

RORγt Signaling Pathway and Therapeutic
Intervention
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor

that governs the differentiation of T helper 17 (Th17) cells. These cells play a critical role in the

immune response to pathogens but are also implicated in the pathology of various autoimmune

diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, through the

production of pro-inflammatory cytokines such as IL-17A. RORγt inverse agonists represent a

promising therapeutic strategy by binding to the receptor and promoting an inactive

conformation. This action prevents the recruitment of coactivators, leading to the suppression

of RORγt transcriptional activity and a subsequent reduction in Th17 cell differentiation and IL-

17A production.
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RORγt Signaling Pathway and Inhibition by Inverse Agonists
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Caption: RORγt signaling in Th17 differentiation and its inhibition.

Comparative Potency of RORγt Inverse Agonists
The following table summarizes the in vitro potency of RORγt inverse agonist 31 in comparison

to other notable inverse agonists. The data is presented as IC50 or EC50 values, which

represent the concentration of the compound required to inhibit 50% of the RORγt activity in a

given assay.
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Compound Assay Type
Potency
(IC50/EC50)

Reference

RORγt inverse agonist

31
Dual FRET Assay 22.9 nM

Lu L, et al. Eur J Med

Chem. 2023.[1]

RORγt inverse agonist

31

Cell-Based Reporter

Gene Assay
428 nM

Lu L, et al. Eur J Med

Chem. 2023.[1]

RORγt Inverse

Agonist 3
hRORγ Assay 220 nM MedchemExpress

RORγt Inverse

Agonist 3

Human IL-17 Cells

Assay
150 nM MedchemExpress

TAK-828F
Binding Assay (TR-

FRET)
1.9 nM

MedchemExpress,

Karger Publishers[2]

TAK-828F Reporter Gene Assay 6.1 nM
MedchemExpress,

Karger Publishers[2]

Compound 9
RORγt Inverse

Agonist Assay
590 nM ACS Omega

RORγt Inverse

Agonist 8

Human RORγt-LBD

Assay
19 nM MedchemExpress

RORγt Inverse

Agonist 8

IL-17A Secretion

Assay (HUT78)
60 nM MedchemExpress

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for accurate

interpretation and replication of the presented data.

RORγt Dual FRET Assay (for RORγt inverse agonist 31)
This assay measures the ability of a compound to disrupt the interaction between the RORγt

ligand-binding domain (LBD) and a coactivator peptide.
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Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) signal is

generated when a fluorescently labeled coactivator peptide is brought into proximity with a

fluorescently labeled RORγt-LBD. Inverse agonists disrupt this interaction, leading to a

decrease in the FRET signal.

Protocol:

Recombinant human RORγt-LBD, tagged with a fluorescent donor (e.g., terbium cryptate),

is incubated with a fluorescently labeled coactivator peptide (e.g., biotinylated SRC1

peptide and streptavidin-XL665) in an assay buffer.

RORγt inverse agonist 31 is added in a dose-response manner.

The mixture is incubated to allow for binding equilibrium to be reached.

The TR-FRET signal is measured using a suitable plate reader, with excitation at a

wavelength appropriate for the donor and emission detection at wavelengths for both the

donor and acceptor.

The IC50 value is calculated by plotting the percentage of inhibition against the log

concentration of the compound and fitting the data to a four-parameter logistic equation.[1]

Cell-Based Reporter Gene Assay (for RORγt inverse
agonist 31 and TAK-828F)
This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription in

a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter

containing RORγt response elements (ROREs). In the presence of active RORγt, the

reporter gene is transcribed, leading to a measurable signal. Inverse agonists inhibit this

process, resulting in a decrease in the reporter signal.

Protocol:

A suitable cell line (e.g., HEK293T or Jurkat) is co-transfected with an expression vector

for human RORγt and a reporter plasmid containing a RORE-driven luciferase gene.
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The transfected cells are then treated with varying concentrations of the RORγt inverse

agonist.

After an incubation period, the cells are lysed, and the luciferase activity is measured

using a luminometer.

The IC50 value is determined by plotting the percentage of inhibition of luciferase activity

against the log concentration of the compound and fitting the data to a sigmoidal dose-

response curve.[1][2]

TR-FRET Binding Assay (for TAK-828F)
This assay directly measures the binding affinity of a compound to the RORγt-LBD.

Principle: This competitive binding assay utilizes a fluorescently labeled tracer compound

that binds to the RORγt-LBD. An unlabeled test compound competes with the tracer for

binding, leading to a decrease in the TR-FRET signal.

Protocol:

Recombinant human RORγt-LBD is incubated with a fluorescently labeled tracer and a

fluorescently labeled anti-tag antibody (e.g., anti-His-tag-Tb).

The test compound (TAK-828F) is added in a serial dilution.

The reaction is incubated to reach equilibrium.

The TR-FRET signal is measured.

The IC50 value, representing the concentration of the test compound that displaces 50%

of the tracer, is calculated from the dose-response curve.[2]
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agonist-31-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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